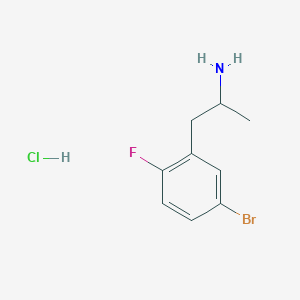
1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride
Vue d'ensemble
Description
1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C9H12BrClFN. It has a molecular weight of 268.56 and its IUPAC name is 2-(5-bromo-2-fluorophenyl)-1-methylethylamine hydrochloride . It is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The molecular structure of 1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride can be represented by the InChI code: 1S/C9H11BrFN.ClH/c1-6(12)4-7-5-8(10)2-3-9(7)11;/h2-3,5-6H,4,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride is a powder that is stored at 4 degrees Celsius . More detailed physical and chemical properties such as solubility, melting point, boiling point, and spectral data are not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Methods and Characteristics : The chemical synthesis of related compounds like 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride and 3-methyl-5-phenyl-(2-difluorophenyl)-2morpholinol Hydrochloride involves steps like amination, cyclization, and acidification, offering insights into similar synthetic routes and conditions that could apply to 1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride (Tan Bin, 2010); (Cheng Chuan, 2011).
Chemoselective Functionalization : Studies on similar compounds demonstrate the chemoselective functionalization of halopyridines, which may be relevant for understanding the chemical behavior and potential modifications of 1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride (Bryan W Stroup et al., 2007); (Bryan W. Stroup et al., 2007).
Crystallographic and Quantum Analysis : Research into adamantane-1,3,4-thiadiazole hybrid derivatives with halogen substitutions, similar in structure to 1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride, provide insights into their crystal structures and non-covalent interactions, crucial for understanding the physical and chemical properties of such compounds (A. El-Emam et al., 2020).
Potential Applications
Antidepressant Activity : Compounds structurally related to 1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride have been studied for their antidepressant activities, indicating a potential area of application for this compound as well (Tao Yuan, 2012).
Antimicrobial Properties : The synthesis and characterization of azetidine derivatives, which are structurally similar to 1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride, for their potential antimicrobial properties suggest that this compound could also be explored for similar biological activities (K. Doraswamy & P. Ramana, 2013).
Cytotoxic Agents : Studies on 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which are chemically related to 1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride, for their cytotoxic effects indicate potential applications in developing anticancer agents (E. Mete et al., 2007).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Propriétés
IUPAC Name |
1-(5-bromo-2-fluorophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN.ClH/c1-6(12)4-7-5-8(10)2-3-9(7)11;/h2-3,5-6H,4,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHAOYLWTJMRMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)Br)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-fluorophenyl)propan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide](/img/structure/B1376543.png)
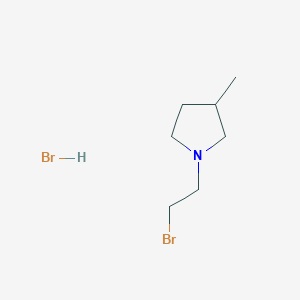
amine hydrochloride](/img/structure/B1376545.png)

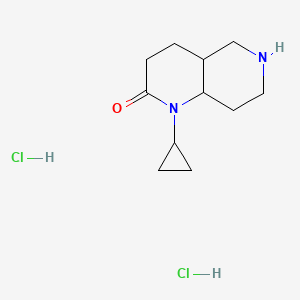
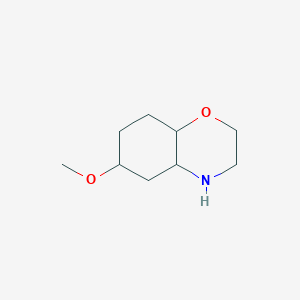
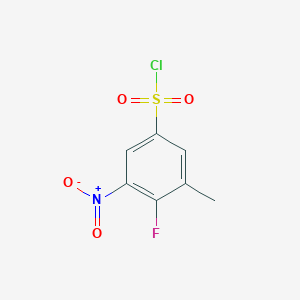
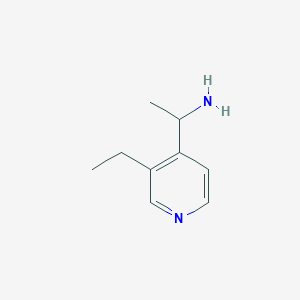
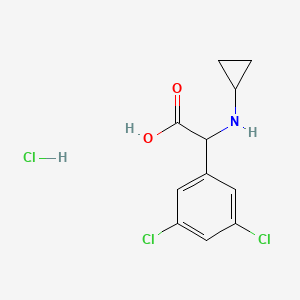
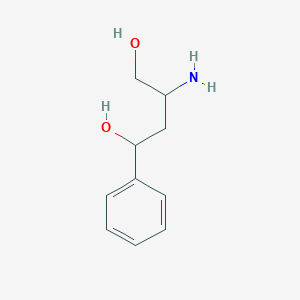
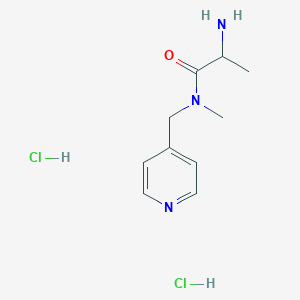
![N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride](/img/structure/B1376563.png)
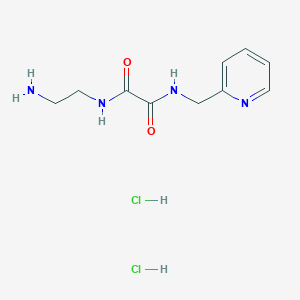
![2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride](/img/structure/B1376565.png)